

# Analysis of DT2216 Phase 1 clinical trial safety data

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## Compound of Interest

Compound Name: DT2216

Cat. No.: B607219

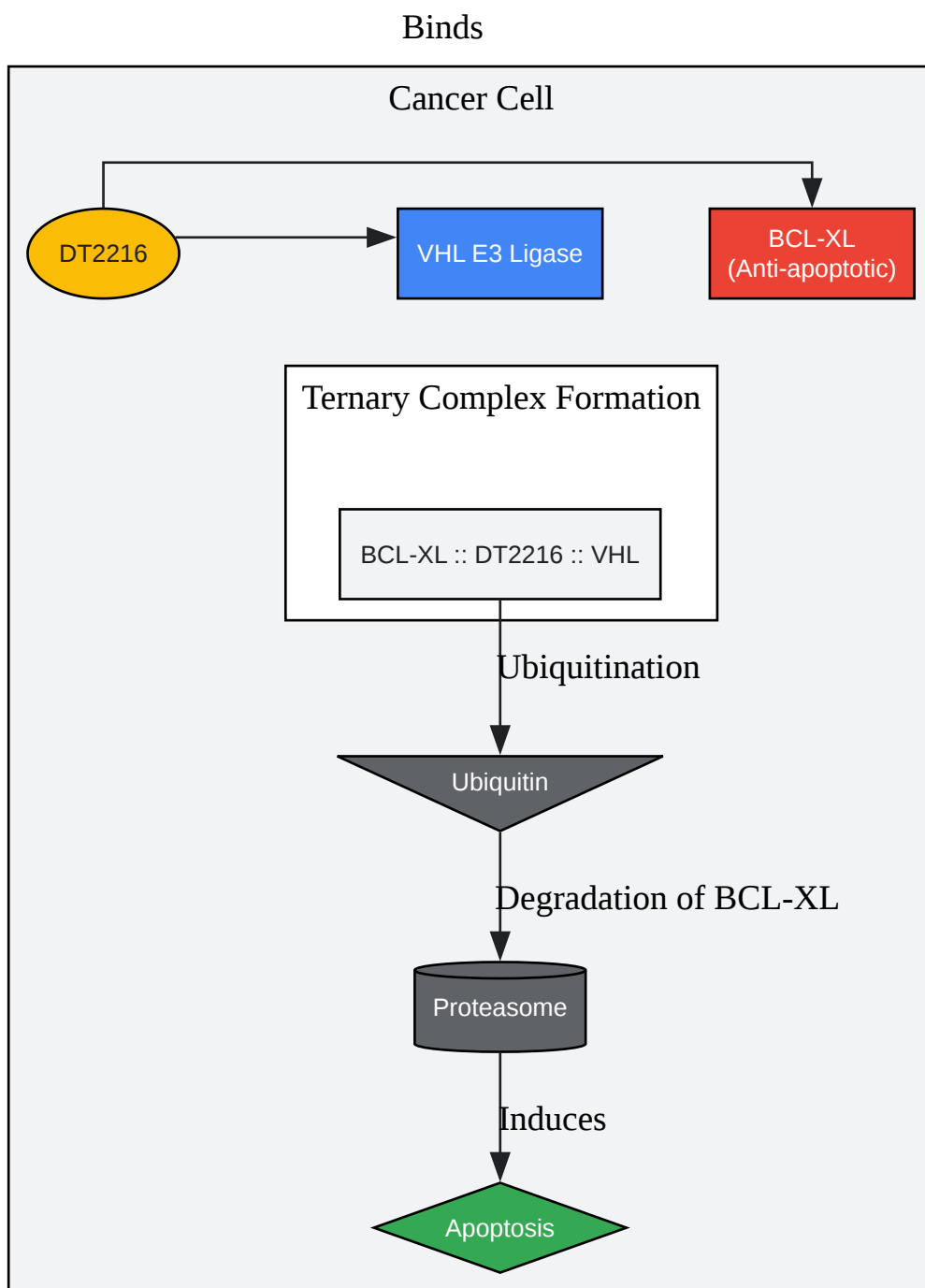
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An Analysis of **DT2216** Phase 1 Clinical Trial Safety Data: A Comparative Guide for Researchers

**DT2216** is a first-in-class BCL-XL (B-cell lymphoma-extra-large) targeted protein degrader that utilizes the Proteolysis Targeting Chimera (PROTAC) technology.[1] It is designed to address a significant challenge in targeting BCL-XL: the on-target toxicity of thrombocytopenia (low platelet count), which has limited the clinical development of other BCL-XL inhibitors.[2][3] This guide provides an objective analysis of the safety data from the Phase 1 clinical trial of **DT2216**, comparing it with the established safety profile of the BCL-XL inhibitor navitoclax.

## Mechanism of Action: Selective BCL-XL Degradation

**DT2216** is a bifunctional molecule composed of a ligand that binds to BCL-XL and another that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This proximity induces the ubiquitination and subsequent proteasomal degradation of the BCL-XL protein, leading to apoptosis in cancer cells dependent on BCL-XL for survival.[1][4] The key to **DT2216**'s selective action and reduced platelet toxicity lies in the differential expression of the VHL E3 ligase, which is minimally expressed in platelets.[2][5]



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Caption: Mechanism of action of **DT2216**, a BCL-XL PROTAC degrader.

# Experimental Protocols: Phase 1 Dose-Escalation Study

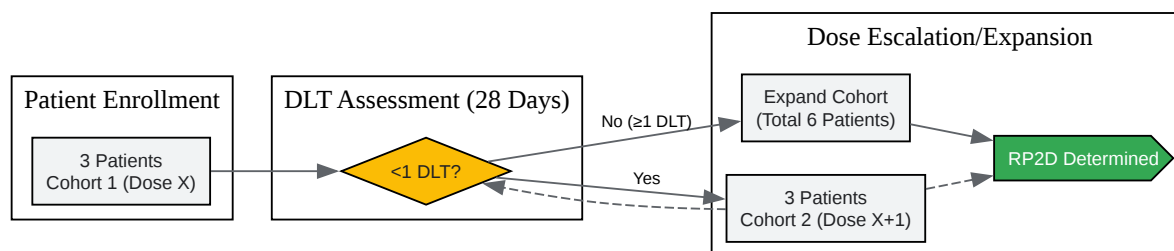
The first-in-human Phase 1 clinical trial of **DT2216** (NCT04886622) was a multicenter, open-label, dose-escalation study in patients with relapsed/refractory solid malignancies.[2]

## Study Design:

- A standard 3+3 dose-escalation design was employed.[2][6]
- Doses ranged from 0.04 to 0.4 mg/kg administered intravenously twice weekly (BIW) in a 28-day cycle.[2][7]
- The primary objectives were to determine the recommended Phase 2 dose (RP2D) and to evaluate the safety and tolerability of **DT2216**. [2]
- Tumor assessments were performed at 8-week intervals.[2][6]

## Patient Population:

- Twenty patients with advanced solid tumors who had progressed on standard treatment were enrolled.[2][6]
- The median age was 60.5 years, and 60% of the patients were female.[2][6]



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Caption: Simplified workflow of the 3+3 dose-escalation clinical trial design.

## Comparative Safety Analysis: DT2216 vs. Navitoclax

The primary safety concern with BCL-XL inhibition is thrombocytopenia. The following table summarizes the key safety findings for **DT2216** from its Phase 1 trial and compares them to those of navitoclax, a well-documented BCL-XL/BCL-2 inhibitor.

Safety Parameter	DT2216 (Phase 1)	Navitoclax (ABT-263)
Dose-Limiting Toxicity (DLT)	Grade 4 thrombocytopenia (1 patient), which resolved within 48 hours. <a href="#">[2]</a> <a href="#">[6]</a>	Dose-limiting thrombocytopenia is a well-established and primary DLT.
Thrombocytopenia	The most common adverse event, but transient. <a href="#">[2]</a> Platelet counts recovered to >50,000 within 4 days and >75,000 within 1 week. <a href="#">[2]</a> <a href="#">[6]</a>	Causes a rapid, concentration-dependent decrease in platelets.
Bleeding Events	No major bleeding events were reported. <a href="#">[2]</a>	Risk of bleeding is a significant concern due to severe thrombocytopenia.
Treatment-Related Deaths	None reported. <a href="#">[2]</a> <a href="#">[6]</a>	Not typically reported as a direct result of thrombocytopenia in early trials, but the risk it poses is a major development hurdle.
Other Adverse Events	80% of patients experienced at least one related treatment-emergent adverse event (TEAE). <a href="#">[2]</a> <a href="#">[8]</a>	Nausea, diarrhea, vomiting, and fatigue are common.
Recommended Phase 2 Dose (RP2D)	0.4 mg/kg IV twice weekly. <a href="#">[2]</a> <a href="#">[6]</a>	Dosing is often limited by the severity of thrombocytopenia.

## Summary of Findings

The Phase 1 clinical trial data for **DT2216** demonstrates a manageable safety profile in patients with relapsed/refractory solid malignancies. The key findings are:

- **Reduced Thrombocytopenia:** While thrombocytopenia was the most common adverse event, it was transient and reversible, with platelet counts recovering quickly.[2][6] This contrasts with the more severe and dose-limiting thrombocytopenia associated with small molecule inhibitors like navitoclax.
- **Favorable DLT Profile:** Only one dose-limiting toxicity of Grade 4 thrombocytopenia was observed, and it resolved rapidly.[2][6]
- **No Major Bleeding:** Importantly, no major bleeding events were reported, a critical safety outcome given the impact of other BCL-XL inhibitors on platelets.[2]
- **Efficacy Signal:** Stable disease was observed in 20% of the patients, and the median overall survival was 7.9 months.[2][6]

In conclusion, the clinical data available for **DT2216** suggests that its PROTAC-based mechanism successfully degrades BCL-XL in target tumor cells while largely sparing platelets, mitigating the primary on-target toxicity that has hindered the development of other BCL-XL inhibitors. This platelet-sparing profile supports further clinical investigation of **DT2216** as a promising therapeutic agent for BCL-XL-dependent cancers.

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